2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide
Description
2-[(2E)-2-(2-Methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide is a hydrazone-based compound characterized by a 2-methoxybenzylidene moiety attached to a hydrazinyl-oxoacetamide backbone. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in anticancer research. The compound is synthesized via condensation of 2-methoxybenzaldehyde derivatives with hydrazinyl-oxoacetamide precursors, often yielding high purity (>98%) as confirmed by elemental analysis and spectroscopic methods (e.g., IR, NMR) . Its molecular formula is C₁₇H₁₇N₃O₄, with a molecular weight of 327.33 g/mol and a CAS number of 357267-48-2 . Key spectral features include NH and C=O stretching vibrations in IR (3280–1660 cm⁻¹) and distinct aromatic proton signals in ¹H-NMR (δ 7.0–8.0 ppm) .
Properties
IUPAC Name |
N'-[(E)-(2-methoxyphenyl)methylideneamino]-N-phenyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-22-14-10-6-5-7-12(14)11-17-19-16(21)15(20)18-13-8-3-2-4-9-13/h2-11H,1H3,(H,18,20)(H,19,21)/b17-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIKBDKVXUYVRN-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351443-45-3 | |
| Record name | 2-(2-(2-METHOXYBENZYLIDENE)HYDRAZINO)-2-OXO-N-PHENYLACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide typically involves the condensation reaction between 2-methoxybenzaldehyde and hydrazine derivatives. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting hydrazone is then reacted with phenylacetic acid or its derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the hydrazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; conditions depend on the specific substitution reaction.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazones or amines.
Substitution: Formation of substituted hydrazones or amides.
Scientific Research Applications
Biological Activities
Research has indicated that 2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide exhibits several biological activities:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of hydrazone derivatives. For example, compounds similar to this compound have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents .
Anticancer Properties
The structural characteristics of this compound suggest potential anticancer activity. Hydrazones are known to interact with biological macromolecules and may induce apoptosis in cancer cells. Preliminary studies have shown that similar compounds can inhibit tumor growth in vitro and in vivo, warranting further investigation into their mechanisms of action .
Enzyme Inhibition
Hydrazone derivatives have been explored for their ability to inhibit specific enzymes, such as monoamine oxidase (MAO). Inhibitors of MAO are crucial for treating depression and other neurological disorders. The synthesis of related hydrazones has demonstrated low IC50 values against MAO-A and MAO-B, suggesting that this compound could possess similar inhibitory effects .
Case Studies and Research Findings
- Antifungal Activity : A study on related hydrazone compounds showed promising antifungal activity against Candida species, indicating that modifications to the hydrazone structure can enhance efficacy against fungal pathogens .
- Metal Complex Formation : Research has also focused on the formation of metal complexes with hydrazones, which can enhance their biological activity. For instance, nickel(II) complexes derived from similar hydrazones exhibited significant antifungal properties, suggesting that metal coordination could be a viable strategy for improving therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that inhibit metal-catalyzed reactions. In biological systems, it may interact with cellular enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Chlorobenzylidene Derivatives :
- 7b (2-Chloro) : Melting point (240–241°C), 95% yield. Exhibits antiproliferative activity via C=O and NH interactions in IR (3286–1660 cm⁻¹). ¹H-NMR shows deshielded aromatic protons due to electron-withdrawing Cl .
- 7c (3-Chloro) : Higher melting point (243–245°C), 94% yield. Similar spectral trends but reduced solubility compared to 7b .
- 7d (4-Chloro) : Highest melting point (299–300°C), 93% yield. Enhanced thermal stability attributed to para-substitution .
Bromobenzylidene Derivative (7e) : Lower elemental carbon content (51.85% vs. calcd. 52.04%) due to bromine’s mass contribution. IR shows a weaker C=O stretch (1660 cm⁻¹) compared to chloro analogues .
Nitro-Substituted Analogues
- 7h (2-Nitro): IR peaks at 1523 cm⁻¹ (asymmetric NO₂) and 1348 cm⁻¹ (symmetric NO₂). High melting point (260–262°C) due to nitro group polarity .
- 7j (4-Nitro): Extreme thermal stability (317–320°C) and lower nitrogen content (17.18% vs. calcd.
Methoxy- and Hydroxy-Substituted Analogues
- 2-Hydroxy-3-Methoxybenzylidene Derivative : Features additional hydrogen bonding (IR: broad OH stretch ~3400 cm⁻¹). The 2-methoxy group enhances lipophilicity, improving membrane permeability .
Heterocyclic Analogues
- 2-Furylmethylene Derivative : Lower molecular weight (257.25 g/mol) and distinct ¹H-NMR signals (δ 6.5–7.5 ppm for furan protons). Reduced antiproliferative efficacy compared to aromatic benzylidene derivatives .
- Coumarin-Hydrazone Hybrids: Exhibit fluorescence properties (λmax ~350 nm) and enhanced DNA intercalation due to the planar coumarin ring, contrasting with the non-fluorescent methoxybenzylidene compound .
Metal Complexes
- First-Row Transition Metal Complexes (e.g., Cu, Ni) : Show bathochromic shifts in UV-Vis spectra (e.g., Cu complex at λmax 450 nm) due to d-d transitions. Enhanced antibacterial activity compared to the free ligand (e.g., Cu complex: MIC = 8 µg/mL vs. ligand MIC = 32 µg/mL) .
- Cr(III) Complexes : Improved thermal stability (decomposition >300°C) and distorted octahedral geometry confirmed by DFT studies .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Key Research Findings
Substituent Position Effects : Para-substituted derivatives (e.g., 7d, 7j) exhibit higher thermal stability but reduced solubility compared to ortho/meta analogues .
Electron-Withdrawing Groups : Nitro and chloro substituents enhance antiproliferative activity by stabilizing charge-transfer interactions with biological targets .
Metal Coordination : Transition metal complexes show superior bioactivity due to synergistic effects between the ligand and metal ion .
Structural Flexibility : Heterocyclic derivatives (e.g., furyl) demonstrate reduced efficacy, highlighting the importance of aromatic rigidity in target binding .
Biological Activity
The compound 2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide is a hydrazone derivative that has garnered attention due to its potential biological activities. This article aims to compile and analyze the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Information
- Molecular Formula : C17H17N3O4
- SMILES : COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OC
- InChIKey : GVGPKVZQRGIPQR-WOJGMQOQSA-N
Biological Activity Overview
The biological activities of hydrazone derivatives, including the compound of interest, are often linked to their ability to interact with various biological targets. This section discusses key areas of biological activity observed in studies.
1. Antimicrobial Activity
Hydrazone compounds have been reported to exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against a range of bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential antimicrobial agent, particularly against Gram-positive bacteria.
2. Antioxidant Activity
The antioxidant capacity of the compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound exhibited notable antioxidant activity.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
This antioxidant property could be beneficial in preventing oxidative stress-related diseases.
3. Cytotoxicity and Anticancer Potential
The cytotoxic effects of the compound were evaluated using several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound demonstrated selective cytotoxicity with IC50 values as follows:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The mechanism of action appears to involve induction of apoptosis, as evidenced by increased caspase activity and PARP cleavage in treated cells.
The biological activity of hydrazone derivatives is often attributed to their ability to chelate metal ions and form stable complexes with biomolecules. This interaction can disrupt cellular processes, leading to apoptosis in cancer cells or inhibition of microbial growth.
Case Studies
Several studies have explored the biological activities of similar hydrazone compounds, providing insights into structure-activity relationships (SAR):
- Study on Hydrazone Derivatives : A series of hydrazone derivatives were synthesized and screened for their anticancer activities. It was found that modifications on the phenyl ring significantly influenced their potency against cancer cell lines .
- Antimicrobial Evaluation : Another study highlighted the antimicrobial effects of hydrazones against multidrug-resistant bacterial strains, emphasizing their potential as new therapeutic agents .
- Oxidative Stress Studies : Research indicated that certain hydrazones could reduce oxidative stress markers in vivo, suggesting a protective role against cellular damage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
